molecular formula C15H13NO2 B14373389 Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- CAS No. 90284-44-9

Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl-

Cat. No.: B14373389
CAS No.: 90284-44-9
M. Wt: 239.27 g/mol
InChI Key: CFUWUAUHXZIICW-UHFFFAOYSA-N
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Description

Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide (DMF) in the presence of potassium carbonate or sodium hydride at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is unique due to its versatile applications across different fields and its ability to undergo various chemical transformations. Its structure allows for modifications that can enhance its properties for specific applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

90284-44-9

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2,4-dihydro-1H-3,1-benzoxazin-2-yl(phenyl)methanone

InChI

InChI=1S/C15H13NO2/c17-14(11-6-2-1-3-7-11)15-16-13-9-5-4-8-12(13)10-18-15/h1-9,15-16H,10H2

InChI Key

CFUWUAUHXZIICW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(O1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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